Cas no 1567939-37-0 ((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine)

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
- 1567939-37-0
- AKOS021217278
- EN300-1858555
-
- Inchi: 1S/C6H11N3/c1-5(7)6-3-8-4-9(6)2/h3-5H,7H2,1-2H3/t5-/m1/s1
- InChI Key: ARKPMOZBRKFUHB-RXMQYKEDSA-N
- SMILES: N1(C)C=NC=C1[C@@H](C)N
Computed Properties
- Exact Mass: 125.095297364g/mol
- Monoisotopic Mass: 125.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 94.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 43.8Ų
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858555-0.1g |
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine |
1567939-37-0 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1858555-5g |
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine |
1567939-37-0 | 5g |
$3273.0 | 2023-09-18 | ||
Enamine | EN300-1858555-10.0g |
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine |
1567939-37-0 | 10g |
$6450.0 | 2023-05-27 | ||
Enamine | EN300-1858555-10g |
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine |
1567939-37-0 | 10g |
$4852.0 | 2023-09-18 | ||
Enamine | EN300-1858555-0.05g |
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine |
1567939-37-0 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1858555-2.5g |
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine |
1567939-37-0 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1858555-1.0g |
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine |
1567939-37-0 | 1g |
$1500.0 | 2023-05-27 | ||
Enamine | EN300-1858555-0.5g |
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine |
1567939-37-0 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1858555-0.25g |
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine |
1567939-37-0 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1858555-5.0g |
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine |
1567939-37-0 | 5g |
$4349.0 | 2023-05-27 |
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine Related Literature
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Additional information on (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
Recent Advances in the Study of (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine (CAS: 1567939-37-0)
The compound (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine (CAS: 1567939-37-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral amine, characterized by its imidazole moiety, has been identified as a key intermediate in the synthesis of novel bioactive molecules targeting various diseases, including neurological disorders and cancer. Recent studies have explored its role in modulating specific biological pathways, making it a promising candidate for drug development.
One of the most notable findings in recent research is the compound's ability to act as a selective ligand for certain G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors involved in numerous physiological processes, and their dysregulation is implicated in various diseases. The (1R)-enantiomer of this compound has demonstrated higher binding affinity and selectivity compared to its (1S)-counterpart, highlighting the importance of chirality in its biological activity. This discovery opens new avenues for the design of more effective and targeted therapies.
In addition to its receptor-binding properties, (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine has shown promise as a building block for the synthesis of complex molecules. Researchers have successfully incorporated it into the structure of potential kinase inhibitors, which are crucial for cancer treatment. Kinases play a pivotal role in cell signaling, and their inhibition can halt the proliferation of cancer cells. The unique structural features of this compound contribute to the enhanced stability and bioavailability of the resulting kinase inhibitors.
Another area of interest is the compound's potential application in neurodegenerative diseases. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These findings are particularly relevant for conditions such as Parkinson's disease and depression, where neurotransmitter imbalances are a hallmark. Further research is needed to elucidate the exact mechanisms of action and to assess the compound's efficacy in vivo.
The synthesis and characterization of (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine have also been refined in recent years. Advances in asymmetric synthesis techniques have enabled the production of this compound with high enantiomeric purity, which is critical for its biological activity. Moreover, analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the quality and consistency of the synthesized material.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), need to be thoroughly investigated to determine its suitability as a drug candidate. Additionally, potential side effects and toxicity profiles must be assessed in preclinical studies. Collaborative efforts between academia and industry will be essential to address these challenges and to translate the findings into clinical applications.
In conclusion, (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine (CAS: 1567939-37-0) represents a versatile and promising compound in the field of medicinal chemistry. Its unique structural and functional properties make it a valuable tool for drug discovery and development. Ongoing research is expected to further uncover its potential and to pave the way for novel therapeutic interventions. The integration of this compound into drug design strategies underscores the importance of chiral molecules in achieving targeted and effective treatments.
1567939-37-0 ((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine) Related Products
- 1805396-56-8(Ethyl 2-bromo-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-6-carboxylate)
- 2228190-83-6(1-(2,3-dimethoxyphenyl)methylcyclopropane-1-carboxylic acid)
- 2227795-14-2((1R,5S)-1,8,8-trimethyl-3-azabicyclo3.2.1octane-3-carbonyl chloride)
- 2229104-22-5(3-(3-amino-2-hydroxypropyl)-N-ethylbenzamide)
- 1540486-47-2(2-(4-Methoxy-3,5-dimethylphenyl)-3-methylbutanoic acid)
- 2228996-50-5(3-(2-fluoropyridin-3-yl)-2,2-dimethylcyclopropylmethanamine)
- 877816-46-1(N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3,4-difluorobenzamide)
- 879405-88-6(1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-2-carboxylic acid)
- 1185302-63-9(5-Fluoro-2-(3-methylpiperidin-1-yl)aniline dihydrochloride)
- 739355-45-4(1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid)




